4-(2-(Ethylamino)ethyl)phenol
Description
4-(2-(Ethylamino)ethyl)phenol is a phenolic compound featuring a phenol ring substituted with an ethyl chain containing an ethylamino group (-NHCH₂CH₃) at the para position. The compound shares structural similarities with phenethylamine derivatives, which are known for their biological activity in neurotransmitter systems .
Key structural features:
- Molecular formula: Hypothetically inferred as C₁₀H₁₅NO (based on substituent addition to phenol).
- Functional groups: Phenolic hydroxyl (-OH), ethylamino group (-NHCH₂CH₃).
- Structural analogs: 4-(2-aminoethyl)phenol (C₈H₁₁NO, MW 137.18, CAS 51-67-2) , 4-ethylphenol (C₈H₁₀O, MW 122.16, CAS 123-07-9) , and 4-(2-hydroxyethyl)phenol (C₈H₁₀O₂, MW 138.16) .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-7-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
SMNSSJNMMGICIY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(2-(Ethylamino)ethyl)phenol with key analogs:
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity: The ethylamino group in this compound likely increases lipophilicity compared to 4-(2-aminoethyl)phenol (primary amine) but less than 4-(2-(methylthio)ethyl)phenol (thioether group) .
- Acidity: The electron-donating ethylamino group may lower the phenolic -OH acidity compared to 4-ethylphenol, which has a pKa ~10.2 .
Spectroscopic Differentiation
- IR Spectroscopy: N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) distinguish this compound from 4-ethylphenol (lacks N-H bonds) .
- NMR: The ethylamino group’s protons would appear as a triplet (CH₂NH) and multiplet (CH₃) in ¹H-NMR, contrasting with the singlet for 4-ethylphenol’s methyl group .
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